molecular formula C24H21N7O2 B12039699 Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478252-83-4

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Katalognummer: B12039699
CAS-Nummer: 478252-83-4
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: HKAGINAQSCJIKA-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a structurally complex compound featuring a nicotinaldehyde-derived hydrazone moiety linked to a purine core substituted with a 1-naphthylmethyl group. This compound has garnered attention for its dual biological roles: (1) as a competitive inhibitor of nicotinamidase, an enzyme critical for NAD biosynthesis in bacteria and protozoa , and (2) as a novel precursor for NAD biosynthesis in human leukemia cells, enabling resistance to NAMPT inhibitors like APO866 . Mechanistically, nicotinaldehyde is converted to nicotinic acid (NA) via spontaneous or cell-dependent processes, which is then utilized through the NAPRT-dependent Preiss–Handler pathway to replenish intracellular NAD pools .

Eigenschaften

CAS-Nummer

478252-83-4

Molekularformel

C24H21N7O2

Molekulargewicht

439.5 g/mol

IUPAC-Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H21N7O2/c1-29-21-20(22(32)30(2)24(29)33)31(15-18-10-5-9-17-8-3-4-11-19(17)18)23(27-21)28-26-14-16-7-6-12-25-13-16/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI-Schlüssel

HKAGINAQSCJIKA-VULFUBBASA-N

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CN=CC=C3)CC4=CC=CC5=CC=CC=C54

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CN=CC=C3)CC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Nicotinaldehyd-[1,3-Dimethyl-7-(1-Naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazon durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können die Hydrazongruppe in andere funktionelle Gruppen umwandeln.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydrazongruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsprodukte beispielsweise Aldehyde oder Carbonsäuren ergeben, während Reduktionsprodukte Amine oder Alkohole liefern.

Wissenschaftliche Forschungsanwendungen

Nicotinaldehyd-[1,3-Dimethyl-7-(1-Naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazon hat mehrere wissenschaftliche Forschungsanwendungen:

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:

Wirkmechanismus

Der Wirkungsmechanismus von Nicotinaldehyd-[1,3-Dimethyl-7-(1-Naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazon beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise bindet es als α-Glucosidase-Inhibitor an das aktive Zentrum des Enzyms und verhindert so den Abbau von Kohlenhydraten zu Glucose . Diese Wirkung hilft bei der Regulierung des Blutzuckerspiegels, was es zu einem potenziellen Therapeutikum für Diabetes macht.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Nicotinaldehyde vs. 5-Bromo-Nicotinaldehyde
  • Inhibitory Activity : Nicotinaldehyde exhibits superior inhibitory potency against nicotinamidase compared to 5-bromo-nicotinaldehyde. Kinetic studies reveal a Ki of 0.18 µM for nicotinaldehyde versus 0.72 µM for its brominated analogue when tested with nicotinamide (NAM) as a substrate .
2.2. Nicotinaldehyde Hydrazone vs. Benzaldehyde Hydrazone

The structurally related benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone (CID 9625218) shares a similar purine-naphthylmethyl scaffold but substitutes nicotinaldehyde with benzaldehyde. Key differences include:

  • Bioactivity : The nicotinaldehyde derivative’s aldehyde group enables NAD precursor activity via conversion to NA, whereas the benzaldehyde analogue lacks this metabolic pathway .
2.3. Comparison with Triazole-Based NAD Modulators

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () feature triazole moieties instead of hydrazones. These molecules primarily target microbial enzymes and lack reported NAD precursor activity in mammalian systems, highlighting nicotinaldehyde hydrazone’s unique dual functionality .

Table 1: Comparative Analysis of Key Compounds

Compound Key Structural Features Nicotinamidase Inhibition (Ki) NAD Precursor Activity Therapeutic Relevance
Nicotinaldehyde hydrazone Purine core, naphthylmethyl, pyridylaldehyde 0.18 µM Yes Cancer therapy resistance
5-Bromo-nicotinaldehyde Brominated pyridylaldehyde 0.72 µM No Antimicrobial research
Benzaldehyde hydrazone (CID 9625218) Purine core, naphthylmethyl, benzaldehyde N/A No Structural studies
Triazole derivatives (e.g., 6a) Triazole, naphthyloxy, acetamide N/A No Antimicrobial agents

Metabolic Pathway Specificity

Nicotinaldehyde hydrazone’s NAD biosynthesis activity is strictly dependent on NAPRT , bypassing the NAMPT-dominated salvage pathway . In contrast, classical NAD precursors like nicotinamide riboside (NR) rely on NAMPT, making them ineffective in NAMPT-inhibited environments . This distinction positions nicotinaldehyde as a critical player in tumor microenvironments where alternative NAD pathways are exploited for therapy resistance.

Therapeutic Implications

  • Cancer Resistance : Nicotinaldehyde hydrazone undermines the efficacy of NAMPT inhibitors (e.g., APO866) by restoring NAD levels in leukemia cells, whereas analogues like 5-bromo-nicotinaldehyde lack this pro-survival effect .

Q & A

Basic Research Questions

Q. What metabolic pathways enable nicotinaldehyde to function as an NAD precursor, and how can researchers validate its role in NAD biosynthesis?

  • Nicotinaldehyde is converted to nicotinic acid (NA) via aldehyde-metabolizing enzymes (e.g., aldo-keto reductases or aldehyde dehydrogenases), which then enters the Preiss–Handler pathway via NAPRT (nicotinate phosphoribosyltransferase) to synthesize NAD . To validate this, researchers can:

  • Perform NAD quantification assays (e.g., HPLC or enzymatic cycling) in leukemia cells treated with NAMPT inhibitors (e.g., APO866) and nicotinaldehyde.
  • Use NAPRT silencing (siRNA/CRISPR) or pharmacological inhibitors (e.g., 2-hydroxynicotinic acid) to confirm pathway dependency .
  • Conduct metabolomic profiling to track intermediates like nicotinic acid mononucleotide (NaMN) and nicotinic acid riboside (NaR) .

Q. What methodologies are recommended to assess nicotinaldehyde’s antifungal activity against filamentous fungi like Fusarium oxysporum?

  • Researchers should:

  • Perform conidial germination assays under nutrient-limited conditions to mimic NAD salvage pathway dependency .
  • Combine nicotinaldehyde with NAMPT inhibitors to test synergistic effects, as fungal NAD salvage pathways may compensate for blocked biosynthesis .
  • Validate inhibition via kinetic assays measuring nicotinamidase activity (Ki values for nicotinaldehyde range from 0.015–0.72 µM depending on substrate) .

Advanced Research Questions

Q. How can experimental designs address contradictions in nicotinaldehyde’s dual role as an NAD precursor and nicotinamidase inhibitor?

  • Context-specific protocols are critical:

  • In mammalian systems, prioritize NAD precursor activity by using NAPRT-dependent cell lines and monitoring NAD replenishment under NAMPT inhibition .
  • In microbial systems, focus on nicotinamidase inhibition by optimizing substrate-specific conditions (e.g., using PZA instead of NAM for lower Ki values) .
  • Employ dual-pathway targeting (e.g., co-administer NAMPT and NAPRT inhibitors) to isolate nicotinaldehyde’s metabolic contributions .

Q. What are the best practices for developing high-throughput screening (HTS) assays to identify nicotinamidase inhibitors with nicotinaldehyde as a reference?

  • Use whole-cell HTS with E. coli expressing recombinant nicotinamidase and the PZA/AFS (pyrazinamide/ammonium iron sulfate) method:

  • Add nicotinaldehyde (0–1500 µM) to cultures and monitor colorimetric changes (red-to-uncolored gradient) .
  • Validate hits with kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive inhibition and compare Ki values .
  • Avoid SNP (sodium nitroprusside) due to interference with inhibitors; prioritize AFS for reliability .

Q. How can computational approaches enhance the synthesis and functional analysis of nicotinaldehyde derivatives?

  • Apply density functional theory (DFT) to optimize reaction conditions and predict properties:

  • Calculate bond dissociation energies and charge distribution for intermediates (e.g., using M06/6-311G(d,p) basis sets) to guide solvent selection (e.g., DMF/POCl3 for aldehyde formation) .
  • Simulate nonlinear optical (NLO) properties to prioritize derivatives for fluorescence-based probes .
    • Cross-validate computational results with experimental spectral data (e.g., ¹H-NMR, IR) to confirm structural fidelity .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in nicotinaldehyde’s impact on NAD depletion therapies in cancer?

  • Key strategies include:

  • Tumor microenvironment modeling : Test nicotinaldehyde in co-culture systems with stromal cells to simulate metabolite exchange .
  • Genetic rescue experiments : Restore NAPRT activity in silenced cells to confirm pathway-specific resistance .
  • In vivo validation : Use xenograft models to assess whether dietary nicotinaldehyde (e.g., honey-derived) compromises NAMPT inhibitor efficacy .

Methodological Resources

  • Synthesis : Follow protocols for aldehyde intermediates using POCl3/DMF at 0–90°C, yielding 70–80% pure products after recrystallization .
  • Kinetics : Reference Ki values: 0.18 µM (NAM), 0.015 µM (PZA) for nicotinaldehyde .
  • Pathway Analysis : Use Seahorse assays to measure mitochondrial respiration and ROS levels in APO866-treated cells with/without nicotinaldehyde .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.